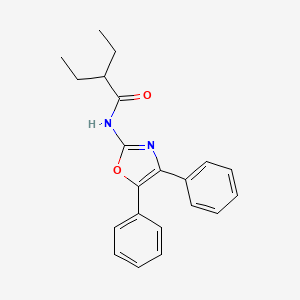
N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-ethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-ethylbutanamide” is a derivative of oxazole, which is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring . The oxazole ring is a key structural motif in many important natural products and pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for “N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-ethylbutanamide” were not found, there are general methods for synthesizing oxazole derivatives. For instance, one method involves the cyclization of esters of benzoin and aromatic acids .Molecular Structure Analysis
The molecular structure of “N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-ethylbutanamide” likely includes a five-membered oxazole ring with two phenyl groups attached to it .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-ethylbutanamide, focusing on six unique fields:
Anticancer Activity
N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-ethylbutanamide has shown promising results in anticancer research. Studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation, making it a potential candidate for developing new anticancer drugs .
Analgesic Properties
This compound has been investigated for its analgesic effects. Research indicates that it can effectively reduce pain by interacting with specific receptors in the nervous system. Its multi-target approach, including inhibition of amine oxidase and transient receptor potential channels, contributes to its analgesic properties .
Anti-inflammatory Effects
N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-ethylbutanamide also exhibits anti-inflammatory properties. It has been shown to reduce inflammation in various in vivo models. The compound works by inhibiting key enzymes and pathways involved in the inflammatory response, such as cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB) .
Neuropathic Pain Management
In the field of neuropathic pain, this compound has shown potential as a therapeutic agent. It targets multiple pathways involved in pain transmission and modulation, providing relief from chronic pain conditions. Its ability to inhibit TRPV1 receptors and other pain-related targets makes it a valuable candidate for further development .
Antioxidant Activity
Research has highlighted the antioxidant properties of N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-ethylbutanamide. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and various oxidative stress-related diseases. This antioxidant activity adds to its therapeutic potential in multiple health conditions .
Antimicrobial Applications
The compound has been studied for its antimicrobial properties. It has shown effectiveness against a range of bacterial and fungal pathogens. This makes it a potential candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance .
Safety and Hazards
Orientations Futures
The future directions for research on “N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-ethylbutanamide” and similar compounds could include further exploration of their synthesis, properties, and potential applications. For example, research into the photochromic properties of certain oxazole derivatives has been suggested .
Propriétés
IUPAC Name |
N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-ethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-3-15(4-2)20(24)23-21-22-18(16-11-7-5-8-12-16)19(25-21)17-13-9-6-10-14-17/h5-15H,3-4H2,1-2H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXAPPIXSFRWQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-ethylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,5-dimethoxyphenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B5856768.png)

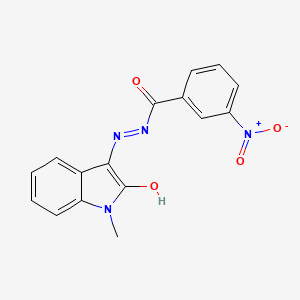

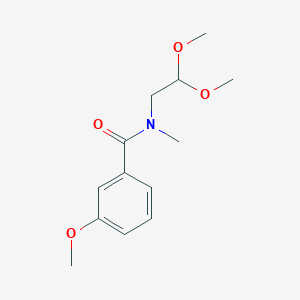
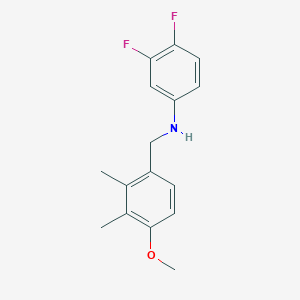

![N-[4-(aminosulfonyl)phenyl]-5-ethyl-2-furamide](/img/structure/B5856812.png)
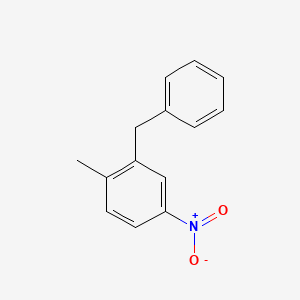
![4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5856832.png)
![3-[(2-chloro-5-nitrobenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5856857.png)
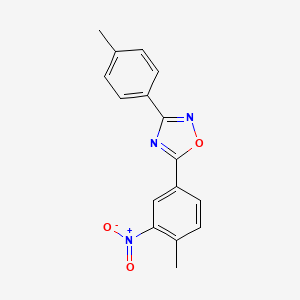
![2-isopropyl-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5856877.png)
![4-[3-(2-methoxyphenyl)-2-propen-1-yl]thiomorpholine](/img/structure/B5856883.png)